molecular formula C16H20N4O2 B11666304 N'-[(E)-(4-ethoxyphenyl)methylidene]-3-(propan-2-yl)-1H-pyrazole-5-carbohydrazide

N'-[(E)-(4-ethoxyphenyl)methylidene]-3-(propan-2-yl)-1H-pyrazole-5-carbohydrazide

Cat. No.: B11666304
M. Wt: 300.36 g/mol
InChI Key: DOZBLLPPHCBKKM-LICLKQGHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N’-[(E)-(4-ethoxyphenyl)methylidene]-3-(propan-2-yl)-1H-pyrazole-5-carbohydrazide is a chemical compound that belongs to the class of pyrazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(4-ethoxyphenyl)methylidene]-3-(propan-2-yl)-1H-pyrazole-5-carbohydrazide typically involves the condensation of 4-ethoxybenzaldehyde with 3-(propan-2-yl)-1H-pyrazole-5-carbohydrazide under reflux conditions. The reaction is usually carried out in the presence of an acid catalyst such as acetic acid or hydrochloric acid to facilitate the formation of the Schiff base.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product. Additionally, continuous flow reactors and automated synthesis platforms could be employed to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(4-ethoxyphenyl)methylidene]-3-(propan-2-yl)-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The ethoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Corresponding carboxylic acids or ketones.

    Reduction: Corresponding alcohols or amines.

    Substitution: Derivatives with different functional groups replacing the ethoxy group.

Scientific Research Applications

N’-[(E)-(4-ethoxyphenyl)methylidene]-3-(propan-2-yl)-1H-pyrazole-5-carbohydrazide has been explored for various scientific research applications:

    Medicinal Chemistry: Investigated for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.

    Biology: Studied for its effects on enzyme inhibition and receptor binding.

    Agriculture: Evaluated for its potential as a pesticide or herbicide.

    Material Science: Explored for its use in the synthesis of novel materials with unique properties.

Mechanism of Action

The mechanism of action of N’-[(E)-(4-ethoxyphenyl)methylidene]-3-(propan-2-yl)-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and subsequent catalytic activity. In receptor-mediated pathways, the compound can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • N’-[(E)-(4-ethoxyphenyl)methylidene]-3-(2-methoxy-1-naphthyl)-1H-pyrazole-5-carbohydrazide
  • N’-[(E)-(4-hydroxyphenyl)methylidene]-3-(2-methoxy-1-naphthyl)-1H-pyrazole-5-carbohydrazide
  • N’-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]-3-(2-methoxy-1-naphthyl)-1H-pyrazole-5-carbohydrazide

Uniqueness

N’-[(E)-(4-ethoxyphenyl)methylidene]-3-(propan-2-yl)-1H-pyrazole-5-carbohydrazide is unique due to its specific substitution pattern, which imparts distinct physicochemical properties and biological activities. The presence of the ethoxy group and the isopropyl group on the pyrazole ring contributes to its unique reactivity and interaction with molecular targets.

Properties

Molecular Formula

C16H20N4O2

Molecular Weight

300.36 g/mol

IUPAC Name

N-[(E)-(4-ethoxyphenyl)methylideneamino]-5-propan-2-yl-1H-pyrazole-3-carboxamide

InChI

InChI=1S/C16H20N4O2/c1-4-22-13-7-5-12(6-8-13)10-17-20-16(21)15-9-14(11(2)3)18-19-15/h5-11H,4H2,1-3H3,(H,18,19)(H,20,21)/b17-10+

InChI Key

DOZBLLPPHCBKKM-LICLKQGHSA-N

Isomeric SMILES

CCOC1=CC=C(C=C1)/C=N/NC(=O)C2=NNC(=C2)C(C)C

Canonical SMILES

CCOC1=CC=C(C=C1)C=NNC(=O)C2=NNC(=C2)C(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.